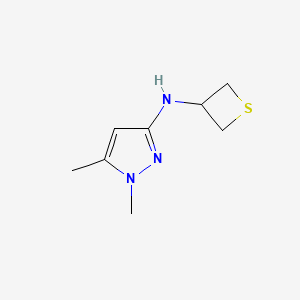
1,5-Dimethyl-N-(thietan-3-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-N-(thietan-3-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a thietane ring, which is a four-membered sulfur-containing ring, attached to the nitrogen atom at position 3 of the pyrazole ring
Preparation Methods
The synthesis of 1,5-Dimethyl-N-(thietan-3-yl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thietane-3-amine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1,5-Dimethyl-N-(thietan-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of the thietane ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the pyrazole ring or the thietane ring, depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the pyrazole ring or the thietane ring is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thietane ring may yield sulfoxides or sulfones, while reduction of the pyrazole ring may yield dihydropyrazoles.
Scientific Research Applications
1,5-Dimethyl-N-(thietan-3-yl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. It can be screened for its effects on various biological targets, such as enzymes and receptors.
Medicine: The compound may have potential therapeutic applications. It can be investigated for its efficacy in treating various diseases and conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-N-(thietan-3-yl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction with these targets can modulate their activity, leading to various physiological effects. The exact molecular pathways involved in these effects can be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
1,5-Dimethyl-N-(thietan-3-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1,5-Dimethyl-1H-pyrazol-3-amine: This compound lacks the thietane ring, making it structurally simpler. The presence of the thietane ring in this compound may confer unique properties and reactivity.
N-(Thietan-3-yl)-1H-pyrazol-3-amine: This compound lacks the methyl groups at positions 1 and 5 of the pyrazole ring. The methyl groups in this compound may influence its chemical and biological properties.
The uniqueness of this compound lies in its combination of the pyrazole ring, thietane ring, and methyl groups, which contribute to its distinct structural and functional characteristics.
Properties
Molecular Formula |
C8H13N3S |
|---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
1,5-dimethyl-N-(thietan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H13N3S/c1-6-3-8(10-11(6)2)9-7-4-12-5-7/h3,7H,4-5H2,1-2H3,(H,9,10) |
InChI Key |
AXLXYFICDNTUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















